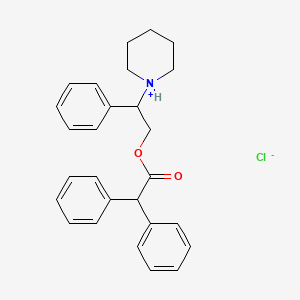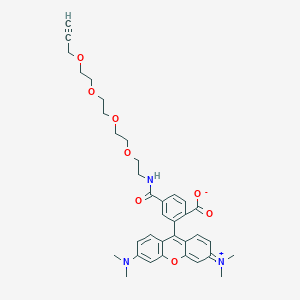
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate is a compound used primarily as a labeling reagent in scientific research. It is based on carboxytetramethylrhodamine 110, a bright and photostable green fluorescent label that can be excited at a wavelength of 488 nm . This compound reacts with azides via copper-catalyzed click reactions, making it a valuable tool in various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate involves the conjugation of acetylene and PEG4 (polyethylene glycol with four ethylene glycol units) to carboxytetramethylrhodamine 110. The reaction typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesis equipment and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate primarily undergoes click reactions, specifically CuAAC. This reaction involves the formation of a triazole ring by reacting an alkyne (acetylene) with an azide in the presence of a copper catalyst .
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, azides
Conditions: Aqueous or organic solvents, room temperature or slightly elevated temperatures
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of carboxytetramethylrhodamine 110 .
Aplicaciones Científicas De Investigación
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate is widely used in various fields of scientific research:
Chemistry: Used as a fluorescent probe in click chemistry reactions to study reaction mechanisms and kinetics.
Biology: Employed in labeling biomolecules, such as proteins and nucleic acids, for imaging and tracking in live cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for detecting specific molecules.
Mecanismo De Acción
The mechanism of action of Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate involves its ability to form stable triazole linkages with azides via CuAAC. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The fluorescent properties of carboxytetramethylrhodamine 110 enable the visualization and tracking of labeled molecules in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Acetylene-PEG4-carboxyrhodamine 110 conjugate: Similar in structure and function but based on carboxyrhodamine 110 instead of carboxytetramethylrhodamine 110.
Acetylene-PEG4-carboxyfluorescein conjugate: Uses carboxyfluorescein as the fluorescent label, which has different excitation and emission properties.
Uniqueness
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate is unique due to its bright and photostable green fluorescence, which is ideal for long-term imaging applications. Its ability to undergo CuAAC reactions with high specificity and efficiency makes it a valuable tool in various scientific research fields .
Propiedades
Fórmula molecular |
C36H41N3O8 |
|---|---|
Peso molecular |
643.7 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C36H41N3O8/c1-6-14-43-16-18-45-20-21-46-19-17-44-15-13-37-35(40)25-7-10-28(36(41)42)31(22-25)34-29-11-8-26(38(2)3)23-32(29)47-33-24-27(39(4)5)9-12-30(33)34/h1,7-12,22-24H,13-21H2,2-5H3,(H-,37,40,41,42) |
Clave InChI |
KSHPVCLPJYHKKW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCOCC#C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
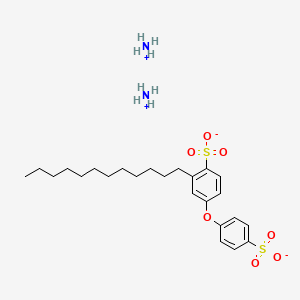
![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
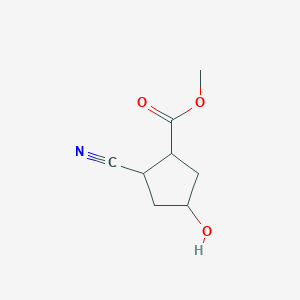
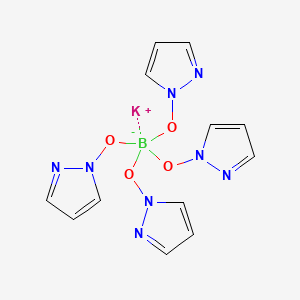
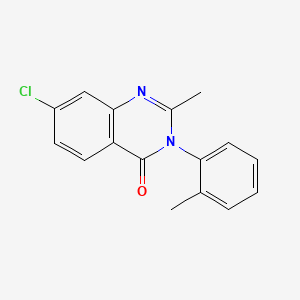

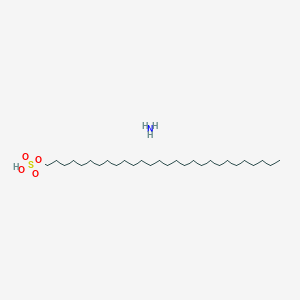
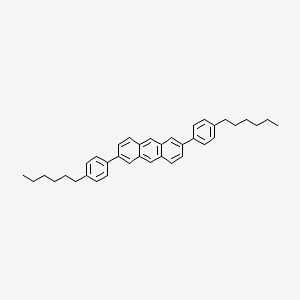
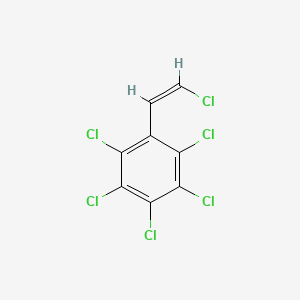

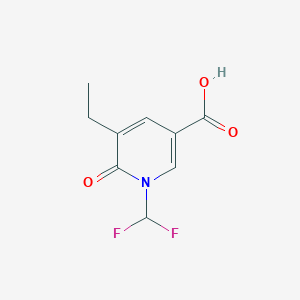
![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
